molecular formula C12H14N2O3 B2727967 (S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester CAS No. 89371-35-7

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester

Cat. No. B2727967
CAS RN: 89371-35-7
M. Wt: 234.255
InChI Key: SXTMXSXWPZPIFG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group .


Synthesis Analysis

Esters can be synthesized in several ways. One common method is the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation . The reaction offers a broad generality and tolerates sterically hindered starting materials .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester”, the ester functional group is where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .


Chemical Reactions Analysis

Esters undergo various chemical reactions. They can react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis . They can also undergo hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Mechanism of Action

The mechanism of action of esters is largely dependent on their chemical structure and the specific reactions they undergo. For example, benzyl benzoate, an ester, exerts toxic effects on the nervous system of parasites, resulting in their death .

Safety and Hazards

Safety and hazards associated with esters depend on the specific ester . For example, benzyl benzoate is harmful if swallowed and toxic to aquatic life with long-lasting effects . It’s important to handle esters with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Esters have a wide range of applications in various fields. In the field of protein manipulation, genetically encoded esterified glutamic acid analogues have been used for site-specific protein modifications . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

properties

IUPAC Name

benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-7-10(13-12(14)16)11(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMXSXWPZPIFG-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-2-oxo-imidazolidine-4-carboxylic acid benzyl ester

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